molecular formula C23H32ClNO5 B12745839 alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol CAS No. 88770-79-0

alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol

Cat. No.: B12745839
CAS No.: 88770-79-0
M. Wt: 438.0 g/mol
InChI Key: KYUBCGWMYANORF-UHFFFAOYSA-N
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Description

Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chloro, diethylamino, ethoxy, dimethoxy, and hydroxybenzene groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol typically involves condensation reactions, the use of transition metal complexes, and reactions with elemental selenium. The process may include steps such as:

    Condensation Reaction: Combining N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium.

    Transition Metal Complexes: Utilizing metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) to form complexes.

    Demethylation Reactions: Employing hydrogen bromide and boron tribromide as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions involving halogens or other substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).

Major Products

The major products formed from these reactions include various substituted benzene derivatives, phenols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in metal complexes with biological activity.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing cellular processes like apoptosis, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol
  • m-Aryloxy Phenols

Uniqueness

Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with transition metals makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88770-79-0

Molecular Formula

C23H32ClNO5

Molecular Weight

438.0 g/mol

IUPAC Name

4-[3-[4-chloro-2-[2-(diethylamino)ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C23H32ClNO5/c1-5-25(6-2)13-14-30-23-21(20(28-3)15-18(24)22(23)29-4)19(27)12-9-16-7-10-17(26)11-8-16/h7-8,10-11,15,19,26-27H,5-6,9,12-14H2,1-4H3

InChI Key

KYUBCGWMYANORF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC(=C1OC)Cl)OC)C(CCC2=CC=C(C=C2)O)O

Origin of Product

United States

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